1-(3-Chlorophenyl)guanidine

5-HT3 receptor efficacy positional isomer

Researchers screening 5-HT₃ ligands often encounter positional isomers with unpredictable efficacy. 1-(3-Chlorophenyl)guanidine (mCPG) is the validated meta-substituted arylguanidine that serves as a 5-HT₃ full agonist reference (efficacy = 106% of 5-HT) and the founding α7 nAChR negative allosteric modulator (NAM). - 5-HT₃ full agonist (EC₅₀ comparable to serotonin; 106% efficacy) for ion-flux and calcium-mobilization assays - α7 nAChR NAM benchmark compound for two-electrode voltage clamp electrophysiology - Dual 5-HT₃ (Ki = 35 nM) and α2B-adrenoceptor (Ki = 25 nM) affinity with 33-fold selectivity over α2A-ARs Supplied at ≥95% purity; shipped under ambient conditions from global stocking locations.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
CAS No. 6145-41-1
Cat. No. B1249849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)guanidine
CAS6145-41-1
Synonymsm-chlorophenylguanidine
MD-354
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N=C(N)N
InChIInChI=1S/C7H8ClN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11)
InChIKeyDWLMIHRZURMFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenyl)guanidine – Baseline Profile


1-(3-Chlorophenyl)guanidine (synonyms: mCPG, MD-354, N-(3-chlorophenyl)guanidine, 3-chlorophenylguanidine; CAS 6145-41-1; molecular formula C₇H₈ClN₃, MW 169.61) is a synthetic arylguanidine that serves as a high-affinity 5-HT₃ serotonin receptor ligand and a first-in-class α7 nicotinic acetylcholine receptor (nAChR) negative allosteric modulator (NAM) [1]. The compound is a solid at ambient temperature (melting point 206 °C from ethanol), typically supplied at ≥95% purity, and is structurally distinguished by a meta-chloro substituent on the phenyl ring attached to a guanidine moiety . Its pharmacological identity as a mixed-function 5-HT₃ partial agonist / α2B-adrenoceptor ligand differentiates it from close-in-class arylbiguanides and positional isomers [2].

Workflow

5-HT₃ full agonist reference and α7 nAChR NAM tool compound

Selection Logic

Meta-chloro positional isomer required for full agonist efficacy at 5-HT₃A receptors

Model Context

Supports serotonergic–adrenergic crosstalk and behavioral pharmacology studies

1-(3-Chlorophenyl)guanidine: Non-Interchangeable with Analogs


Although arylguanidines and arylbiguanides share a common phenylguanidine scaffold, minor changes to substitution position or the guanidine/biguanide core produce drastic functional shifts that preclude interchangeable use. Moving the chlorine atom from the meta to para position converts a full 5-HT₃ agonist (mCPG efficacy = 106%) into a weak partial agonist (p-Cl analog efficacy = 12%), while replacing the meta-Cl with CF₃ or OCH₃ transforms the ligand into a pure antagonist [1]. The guanidine core (mCPG) versus the biguanide core (mCPBG) alters both lipophilicity (LogPapp −0.64 vs −0.38) and binding affinity (Ki 32–35 nM vs 17–18 nM), directly impacting blood–brain barrier penetration and in vivo potency [2]. These steep structure–activity relationships mean that generic selection of a “chlorophenylguanidine” without regard to positional isomerism or core structure will yield compounds with qualitatively different, and potentially opposite, functional pharmacology.

Positional Isomer

Para-chloro analog shifts from full agonist to weak partial agonist (efficacy 12% vs 106%), precluding functional replacement in 5-HT₃ assays.

Core Structure

Arylbiguanide mCPBG exhibits higher lipophilicity and affinity, which may alter CNS partitioning and receptor occupancy profiles compared to mCPG.

Dual Target

Close-in-class analogs lack the unique 5-HT₃/α2B-adrenoceptor dual pharmacology; mCPBG does not replicate α2B-AR selectivity.

1-(3-Chlorophenyl)guanidine: Differentiation Evidence


Positional Isomer Impact on 5-HT₃ Receptor Efficacy

1-(3-Chlorophenyl)guanidine (mCPG, compound 2) functions as a full agonist at homomeric 5-HT₃A receptors with an efficacy of 106% relative to serotonin (5-HT = 100%), whereas its para-chloro positional isomer (compound 11) acts merely as a partial agonist with an efficacy of only 12% in the same assay [1]. This 8.8-fold difference in intrinsic activity is a direct consequence of the chlorine substitution position and cannot be predicted from affinity data alone.

Positional Isomer Efficacy
Head-to-head
mCPG (meta-Cl): 106% efficacy vs. p-Cl isomer: 12% efficacy (8.8-fold difference)
Isomer identity dictates functional agonist profile; full agonism requires meta substitution.
Oocyte voltage clamp, human 5-HT₃A receptors. Data to verify.
5-HT3 receptor efficacy positional isomer electrophysiology

5-HT₃ Receptor Binding Affinity

mCPG displays a moderate-high 5-HT₃ receptor affinity with Ki values of 32–35 nM, placing it between the higher-affinity arylbiguanide mCPBG (Ki = 17–18 nM) and the very-low-affinity unsubstituted 1-phenylbiguanide (Ki = 1200 nM) [1]. The ~2-fold affinity difference versus mCPBG and ~36-fold advantage over 1-phenylbiguanide defines mCPG's distinct pharmacological window.

5-HT₃ Binding Affinity
Head-to-head
Ki = 32–35 nM for mCPG, intermediate between mCPBG (17–18 nM) and 1-phenylbiguanide (1200 nM)
Supports competitive binding assay and receptor occupancy study design with a distinct affinity window.
Radioligand displacement in NG108-15 cells. Data to verify.
5-HT3 binding Ki arylguanidine arylbiguanide

Lipophilicity: Guanidine vs. Biguanide Core

The experimentally determined apparent partition coefficient of mCPG (LogPapp = −0.64) is 0.26 log units lower than that of its arylbiguanide counterpart mCPBG (LogPapp = −0.38) at physiological pH [1]. This quantifiable difference in lipophilicity translates to a ~1.8-fold lower octanol/water distribution for the arylguanidine core and has implications for passive membrane permeability and central nervous system partitioning.

Lipophilicity Core Difference
Head-to-head
LogPapp = −0.64 (mCPG) vs. −0.38 (mCPBG); Δ = 0.26 log units
Lower lipophilicity may influence passive membrane permeability and CNS partitioning context.
Shake-flask method at physiological pH. Reported context.
LogP lipophilicity BBB penetration mCPBG

α2B-Adrenoceptor Subtype Selectivity

Beyond its 5-HT₃ activity, mCPG binds with high affinity to α2B-adrenoceptors (Ki = 25 nM) while showing 33-fold selectivity over α2A (Ki = 825 nM) and 5.6-fold over α2C (Ki = 140 nM) [1]. It is the only known agent capable of pharmacologically differentiating α2B- from α2NON-B-ARs, and uniquely combines 5-HT₃ partial agonism with α2B-AR selectivity. The comparator mCPBG does not share this dual-target profile.

α2B-Adrenoceptor Selectivity
Cross-study
α2B Ki = 25 nM; 33-fold over α2A (825 nM), 5.6-fold over α2C (140 nM)
Enables α2B-subtype discrimination in adrenergic crosstalk studies; unique dual-target fingerprint.
NIMH PDSP radioligand binding panel. Cross-study comparison.
alpha2-adrenoceptor subtype selectivity dual pharmacology MD-354

In Vivo Drug Discrimination Potency

In a rat drug discrimination assay, MD-354 (mCPG) served as a discriminative stimulus with an ED₅₀ of 0.5 mg/kg (i.p.), demonstrating ~2.8-fold higher in vivo potency than mCPBG (ED₅₀ = 1.4 mg/kg), though 2.5-fold lower than the high-potency 5-HT₃ agonist quipazine (ED₅₀ = 0.2 mg/kg) [1]. This intermediate in vivo potency positions mCPG as a useful behavioral pharmacology tool that avoids the extreme potency (and potential toxicity) of quipazine while maintaining greater in vivo activity than the biguanide analog.

In Vivo Discriminative Potency
Head-to-head
ED₅₀ = 0.5 mg/kg i.p., 2.8× more potent than mCPBG (1.4 mg/kg) in rat drug discrimination
Provides intermediate behavioral pharmacology potency window for in vivo CNS studies.
Male Sprague-Dawley rats, VI-15s schedule. Model-specific review.
drug discrimination in vivo potency ED50 5-HT3 agonist

α7 nAChR NAM Chemotype

MD-354 (mCPG) was identified as the first small-molecule negative allosteric modulator (NAM) at α7 nicotinic acetylcholine receptors, establishing a novel chemotype for α7 nAChR allosteric modulation [1]. Subsequent structure–activity relationship (SAR) studies confirmed that N-(3-chlorophenyl)guanidine represents the founding member of this NAM series, with its N-methyl analog showing improved selectivity toward α7 nAChRs over 5-HT₃ receptors [2]. No other arylguanidine or arylbiguanide analog has demonstrated this α7 NAM activity prior to MD-354's characterization.

α7 nAChR NAM Chemotype
Class-level
First-in-class small-molecule α7 nAChR negative allosteric modulator; founding member of arylguanidine NAM series
Essential reference compound for α7 NAM discovery and electrophysiological screening cascades.
Xenopus oocyte voltage clamp, computational docking. Class-level inference.
alpha7 nAChR negative allosteric modulator NAM arylguanidine

1-(3-Chlorophenyl)guanidine: Key Applications


5-HT₃ Receptor Full Agonist Reference

When screening novel 5-HT₃ ligands for functional activity, mCPG serves as a validated full agonist reference (efficacy = 106% of 5-HT), enabling clear differentiation of partial agonists and antagonists. The para-chloro positional isomer (efficacy = 12%) cannot fulfill this role [1]. Procuring the meta-substituted compound is mandatory for establishing the upper efficacy bound in agonist-stimulated ion flux or calcium mobilization assays at 5-HT₃A receptors.

Dual 5-HT₃/α2B-Adrenoceptor Pharmacology

For investigations of serotonergic–adrenergic crosstalk in pain, emesis, or cardiovascular models, mCPG is the only available tool compound with a comparable dual affinity for 5-HT₃ receptors (Ki = 35 nM) and α2B-adrenoceptors (Ki = 25 nM) [2]. Its 33-fold selectivity over α2A-ARs (Ki = 825 nM) provides built-in subtype discrimination. No alternative arylguanidine or commercial tool compound replicates this profile.

α7 nAChR NAM Reference & Screening

As the founding small-molecule NAM of α7 nAChRs, mCPG is an indispensable reference compound for any α7 allosteric modulator discovery program [3]. It should be included as a comparator in electrophysiological screening cascades (Xenopus oocyte two-electrode voltage clamp) to benchmark novel NAMs against the historical standard.

5-HT₃ Behavioral Pharmacology Tool

For rodent drug discrimination or conditioned place preference studies requiring a 5-HT₃ agonist with manageable dosing, mCPG (ED₅₀ = 0.5 mg/kg i.p.) provides practical advantages over the ultra-potent quipazine (ED₅₀ = 0.2 mg/kg) and the weaker mCPBG (ED₅₀ = 1.4 mg/kg) [4]. Its intermediate potency reduces the risk of non-specific effects at high doses while maintaining robust stimulus control.

Application
Selection Property
Validation Focus
5-HT₃ Full Agonist Reference
Meta-chloro positional isomer identity
Functional efficacy upper-bound establishment in 5-HT₃A ion flux or calcium assays
Dual 5-HT₃/α2B-AR Pharmacology
α2B-subtype selectivity and dual-target fingerprint
Serotonergic–adrenergic crosstalk model endpoint interpretation
α7 nAChR NAM Screening
First-in-class α7 NAM chemotype
Benchmarking novel NAMs in electrophysiological comparator assays
5-HT₃ Behavioral Pharmacology
Intermediate in vivo discriminative potency
Drug discrimination stimulus control and dose-response modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chlorophenyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.